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Compound of Interest

Compound Name: N-Acetylthreonine

Cat. No.: B556411

For Researchers, Scientists, and Drug Development Professionals

N-Acetylthreonine, a derivative of the essential amino acid threonine, and its analogues are
emerging as compounds of interest in biomedical research. The structural modifications of N-
Acetylthreonine can lead to a diverse range of biological activities, offering potential
therapeutic applications. This guide provides an objective comparison of the performance of
various N-Acetylthreonine analogues, supported by experimental data, to aid researchers in
drug discovery and development.

Antimicrobial and Antioxidant Potential of
Threonine-Based Sulphonamides

A study on novel threonine-based sulphonamide derivatives has shed light on the antimicrobial
and antioxidant properties of this class of N-Acetylthreonine analogues. The core structure
involves the modification of the threonine backbone with a sulphonamide group, with further
variations in the substituents.

Data Summary

The biological activities of the synthesized threonine-based sulphonamide derivatives are
summarized in the table below. The data highlights the differences in efficacy based on the
specific chemical modifications.
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Antimicrobial o o
Antioxidant Activity

Compound ID Modification Activity .
o (IC50 in pg/mL)
(Qualitative)
4-
la methylphenylsulphony  Moderate antibacterial
I
4-
Best in vitro
1b methylphenylsulphony ) ) .
| antibacterial activity
1d Unspecified Best in vitro
sulphonamide antibacterial activity
Unspecified
1f 1.150 + 0.003

sulphonamide

Table 1: Summary of the biological activity of threonine-based sulphonamide derivatives.

Antimicrobial activity was assessed against a panel of bacteria (Escherichia coli, Salmonella

typhi, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa) and fungi (Candida

albicans, Aspergillus niger). A lower IC50 value indicates higher antioxidant activity.[1]

Key Findings

Antimicrobial Activity: Compounds 1b and 1d demonstrated the most significant in vitro

antibacterial and antifungal activities against a range of pathogens. In silico studies also

suggested that compound l1a has a higher predicted binding energy to bacterial targets than

the reference drug, penicillin.[1]

Antioxidant Activity: Compound 1f exhibited the most potent in vitro antioxidant activity, with
an IC50 value of 1.150 + 0.003 pg/mL.[1]

Neuroprotective Activity of N-Acyl Threonine

Derivatives

While extensive quantitative comparative data is not yet available in the public domain, it has

been reported that stearoyl derivatives of threonine exert neuroprotective activity.[2] This
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suggests that modifying the N-acetyl group of N-Acetylthreonine to a longer acyl chain, such
as stearoyl, could be a promising strategy for developing neuroprotective agents. Further
research is needed to quantify and compare the neuroprotective effects of a series of N-acyl
threonine analogues.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.
Below are the general protocols for the key experiments cited in this guide.

Synthesis of Threonine-Based Sulphonamide
Derivatives

The synthesis of the threonine-based sulphonamide derivatives involved a multi-step process:

o Preparation of Sulphamoyl Carboxylic Acids: Threonine was reacted with the appropriate
sulphonyl chloride to yield sulphamoyl carboxylic acids.

o Further Derivatization: The sulphamoyl carboxylic acids underwent further modifications
through:

o Lumiere-Barbier acetylation to produce acetylated derivatives.
o Schotten-Baumann ammonolysis to synthesize carboxamide derivatives.
o Buchwald-Hartwig cross-coupling to create aniline derivatives.

» Structural Characterization: The structures of the synthesized compounds were confirmed
using Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance
(*H-NMR), carbon-13 nuclear magnetic resonance (33C-NMR), and elemental analysis.[1]

In Vitro Antimicrobial Screening

The antimicrobial activity of the synthesized compounds was evaluated against a panel of
pathogenic bacteria and fungi. The specific strains tested included Escherichia coli, Salmonella
typhi, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Candida albicans,
and Aspergillus niger. The assays were likely performed using standard methods such as broth
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microdilution or agar diffusion to determine the minimum inhibitory concentration (MIC) or
zones of inhibition.[1]

In Vitro Antioxidant Activity Assay

The antioxidant potential of the compounds was determined using an in vitro assay, likely the
DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or a similar method. The IC50
value, representing the concentration of the compound required to scavenge 50% of the free

radicals, was calculated to quantify the antioxidant activity.[1]

Signaling Pathways and Logical Relationships

The biological activities of N-Acetylthreonine analogues can be understood through their
interaction with various cellular signaling pathways. The following diagrams illustrate a general
experimental workflow and a potential signaling pathway that could be modulated by these
compounds, based on the activity of related molecules.
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Caption: A flowchart illustrating the general workflow from synthesis to biological evaluation of
N-Acetylthreonine analogs.

Hypothetical Signaling Pathway Modulation by N-Acetylthreonine Analogs
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Caption: A diagram showing a hypothetical mechanism of action for N-Acetylthreonine
analogs in modulating inflammatory signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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